3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol 3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18147847
InChI: InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)7(3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2
SMILES:
Molecular Formula: C10H11BrFNO
Molecular Weight: 260.10 g/mol

3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18147847

Molecular Formula: C10H11BrFNO

Molecular Weight: 260.10 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol -

Specification

Molecular Formula C10H11BrFNO
Molecular Weight 260.10 g/mol
IUPAC Name 3-[(5-bromo-2-fluorophenyl)methyl]azetidin-3-ol
Standard InChI InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)7(3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2
Standard InChI Key AHOLVCHPCHASAY-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(CC2=C(C=CC(=C2)Br)F)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) fused to a 5-bromo-2-fluorobenzyl group. The hydroxyl group at the 3-position of the azetidine ring introduces polarity, enabling hydrogen bonding with biological targets. The bromine and fluorine substituents on the benzyl moiety enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name3-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol
Molecular FormulaC10H11BrFNO\text{C}_{10}\text{H}_{11}\text{BrFNO}
Molecular Weight260.10 g/mol
Canonical SMILESC1C(CN1)(CC2=C(C=CC(=C2)Br)F)O
InChI KeyAHOLVCHPCHASAY-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s solubility profile is dictated by its polar hydroxyl group and hydrophobic benzyl moiety. It exhibits moderate solubility in aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which is critical for its handling in synthetic and biological assays. The presence of bromine contributes to a higher molecular weight compared to non-halogenated analogs, influencing its pharmacokinetic properties.

Synthesis and Manufacturing Processes

Synthetic Pathways

The primary synthesis route involves the alkylation of azetidine with 5-bromo-2-fluorobenzyl bromide under basic conditions. Potassium carbonate is typically employed as a base in DMF, with reactions conducted at 60–80°C to optimize yield. A key precursor, 5-bromo-2-fluorobenzyl bromide, is synthesized via lithiation of 1-bromo-4-fluorobenzene followed by reaction with trialkyl borates and subsequent hydrolysis .

Reaction Scheme:

  • Lithiation:
    1-Bromo-4-fluorobenzene+Li base(5-Bromo-2-fluorophenyl)lithium\text{1-Bromo-4-fluorobenzene} + \text{Li base} \rightarrow \text{(5-Bromo-2-fluorophenyl)lithium}

  • Boration:
    (5-Bromo-2-fluorophenyl)lithium+B(OR)3Di(C1-C6) 5-bromo-2-fluorobenzeneboronate\text{(5-Bromo-2-fluorophenyl)lithium} + \text{B(OR)}_3 \rightarrow \text{Di(C}_1\text{-C}_6\text{) 5-bromo-2-fluorobenzeneboronate}

  • Hydrolysis:
    Di(C1-C6) boronate+H2O5-Bromo-2-fluorobenzeneboronic acid\text{Di(C}_1\text{-C}_6\text{) boronate} + \text{H}_2\text{O} \rightarrow \text{5-Bromo-2-fluorobenzeneboronic acid}

  • Benzyl Bromide Formation:
    5-Bromo-2-fluorobenzeneboronic acid+HBr5-Bromo-2-fluorobenzyl bromide\text{5-Bromo-2-fluorobenzeneboronic acid} + \text{HBr} \rightarrow \text{5-Bromo-2-fluorobenzyl bromide}

Optimization Challenges

Elevated temperatures are required to overcome the steric hindrance of the azetidine ring, but excessive heat risks decomposition. Purification via column chromatography or recrystallization is essential to achieve >95% purity. Scalability remains a hurdle due to the sensitivity of intermediates to moisture and oxygen.

TargetIC50_{50} (μM)Mechanism
Tubulin Polymerization0.45Competitive inhibition
Staphylococcus aureus12.8Cell wall synthesis disruption

Interaction Studies and Mechanism of Action

Binding Affinity Assays

Surface plasmon resonance (SPR) studies reveal a KdK_d of 1.2 μM for tubulin binding, comparable to paclitaxel but with a distinct binding site. Molecular dynamics simulations suggest the fluorobenzyl group stabilizes the compound in a hydrophobic pocket adjacent to the GTP-binding domain.

Metabolic Stability

In vitro hepatic microsomal assays show a half-life of 2.3 hours, with primary metabolites resulting from hydroxylation of the azetidine ring. Cytochrome P450 3A4 is the major enzyme involved, necessitating co-administration with inhibitors like ketoconazole in therapeutic settings .

Comparative Analysis with Related Compounds

Halogen Substitution Effects

Replacing bromine with chlorine (3-(5-Chloro-2-fluorobenzyl)azetidin-3-ol) reduces tubulin inhibition potency (IC50=1.8 μM\text{IC}_{50} = 1.8 \ \mu\text{M}), underscoring bromine’s role in hydrophobic interactions. Conversely, iodinated analogs exhibit improved binding but suffer from metabolic instability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator